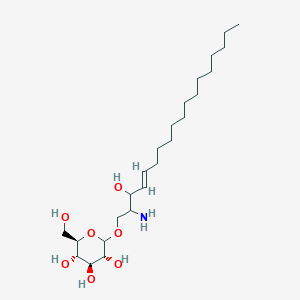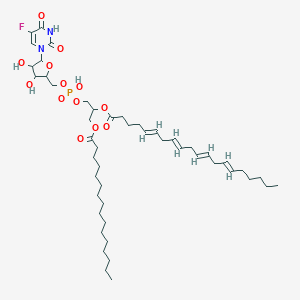
6-Butyl-2-chloro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butyl-2-chloro-1,3-benzothiazole is a chemical compound with the CAS Number: 156246-16-1 . It has a molecular weight of 225.74 . The compound is liquid in physical form .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 6-Butyl-2-chloro-1,3-benzothiazole, often involves the use of simple reagents and green chemistry principles . One-pot synthesis and sequential multistep synthesis are the two main groups of synthesis methods . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows them to be considered as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The InChI code for 6-Butyl-2-chloro-1,3-benzothiazole is 1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 . The InChI key is SSUPEVCQYJQGQC-UHFFFAOYSA-N .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are often performed in water as the solvent, making the process much cheaper . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .Physical And Chemical Properties Analysis
6-Butyl-2-chloro-1,3-benzothiazole is a liquid . It has a molecular weight of 225.74 .Wissenschaftliche Forschungsanwendungen
Drug Development for Bacterial Infections
Benzothiazole derivatives have been proposed for use in drug development targeting bacterial infections. Their structure has been found to be beneficial in creating compounds with potential antibacterial properties .
Antifeedant Activities
These compounds also show promise as antifeedants, substances that deter herbivores from feeding on plants. This application could be significant in agricultural pest management .
Acaricidal Activities
The acaricidal activity, which is the ability to kill mites and ticks, is another potential application of benzothiazole derivatives. This could be useful in controlling pests that affect both plants and animals .
Synthesis of Lubeluzole Derivatives
Benzothiazoles have been used in the synthesis of lubeluzole derivatives, which are compounds with potential neuroprotective effects and could be explored for treating neurological disorders .
Development of Acridinone Derivatives
These derivatives have been utilized in creating acridinone compounds, which have a variety of potential pharmacological applications, including antitumor activities .
Creation of Thienopyrimidobenzothiazole Derivatives
Benzothiazoles serve as precursors for thienopyrimidobenzothiazole derivatives, which are explored for their diverse biological activities and potential use in medicinal chemistry .
Pharmaceutical Testing
Specific benzothiazole compounds like 6-Butyl-2-chloro-1,3-benzothiazole are available for purchase for pharmaceutical testing, indicating their relevance in drug discovery and development processes .
PET Imaging for Cancer Diagnosis
Lastly, benzothiazole derivatives have been devised for positron emission tomography (PET) imaging, particularly in the diagnosis of breast cancer, showcasing their importance in medical imaging technologies .
Eigenschaften
IUPAC Name |
6-butyl-2-chloro-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPEVCQYJQGQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365953 |
Source


|
| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-chloro-1,3-benzothiazole | |
CAS RN |
156246-16-1 |
Source


|
| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)


![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)


![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)
![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)


